"3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid" chemical properties and structure
"3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid" chemical properties and structure
An In-depth Technical Guide to 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, synthesis methodologies, and its emerging role as a versatile scaffold for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this molecule's scientific landscape.
Core Molecular Identity and Structure
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound characterized by a benzoic acid core functionalized with a pyridin-3-ylmethylamino group at the meta-position. This unique arrangement, combining a carboxylic acid (a hydrogen bond donor and acceptor) with a basic pyridine nitrogen and a secondary amine linker, establishes a trifunctional scaffold that is highly valuable for creating diverse molecular libraries.
The fundamental structure facilitates multiple points for chemical modification, enabling the fine-tuning of physicochemical properties essential for drug design, such as solubility, lipophilicity, and target binding affinity.
Chemical Structure Visualization
The 2D chemical structure of the molecule is depicted below, illustrating the connectivity of the benzoic acid and pyridine rings through the methylamine bridge.
Caption: 2D structure of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid.
Key Chemical Identifiers and Properties
A summary of the essential physicochemical properties is provided in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 13174-37-3 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [2][3] |
| Molecular Weight | 228.25 g/mol | [2][3] |
| Appearance | Solid, powder form | [4] |
| Canonical SMILES | C1=CC(=CN=C1)CNC2=CC=CC(=C2)C(=O)O | [5] |
| InChI Key | ZLMNETCOHNPJOE-UHFFFAOYSA-N | [6] |
| logP (Calculated) | 2.0679 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is typically achieved through standard organic chemistry transformations. While specific peer-reviewed syntheses for this exact isomer are not extensively detailed in the provided results, a logical and field-proven approach can be constructed based on established methods for analogous compounds, such as nucleophilic substitution or reductive amination.[7]
Proposed Synthetic Workflow
A common and efficient laboratory-scale synthesis involves the reductive amination of 3-pyridinecarboxaldehyde with a methyl 3-aminobenzoate, followed by saponification of the resulting ester. This method is favored for its high yields and operational simplicity.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol (Hypothetical)
-
Schiff Base Formation & Reduction:
-
To a solution of methyl 3-aminobenzoate (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3-pyridinecarboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Saponification:
-
Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify carefully with 1M HCl to precipitate the product (typically around pH 5-6).
-
Collect the resulting solid by vacuum filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.
-
Spectroscopic Characterization
Structural confirmation is essential and is achieved using standard analytical techniques.[7] While a full dataset is not publicly available, expected spectral features would include:
-
¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and benzene rings, a singlet or triplet for the methylene bridge (CH₂), and a broad singlet for the amine (NH) proton. The carboxylic acid proton would appear as a very broad singlet downfield.
-
¹³C NMR: Resonances for all 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 229.25.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches.
SpectraBase notes the availability of an NMR spectrum for a related compound, "benzoic acid, 3-[(3-pyridinylmethyl)amino]-".[8]
Applications in Drug Discovery and Medicinal Chemistry
The primary value of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid lies in its application as a structural motif and building block in the synthesis of pharmacologically active molecules.[7][9] The aminobenzoic acid scaffold is a well-established component in numerous approved drugs.[9]
Role as a Kinase Inhibitor Scaffold
This molecule contains key structural elements found in many tyrosine kinase inhibitors (TKIs). For instance, the closely related analogue, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is a pivotal intermediate in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[10][11][12][13]
The pyridine ring can engage in hydrogen bonding with the hinge region of a kinase's ATP-binding pocket, while the benzoic acid moiety provides a vector for extending the molecule into solvent-exposed regions or introducing additional binding interactions.
Caption: Role as a versatile scaffold in drug discovery.
Potential Biological Activities
While extensive biological data for this specific molecule is limited, the structural class of pyridinyl-amino-benzoic acids has been investigated for various therapeutic applications:
-
Antibacterial Activity: Derivatives of pyridine and aminobenzoic acid have demonstrated antibacterial properties.[14][15]
-
Anti-inflammatory Effects: Similar compounds have been explored for potential anti-inflammatory activity.[7]
-
Anticancer Research: Its structural similarity to known anticancer agents suggests it is a viable candidate for developing new oncology therapeutics.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is not available in the search results, data from analogous compounds like 3-aminobenzoic acid can be used to infer potential hazards.
Hazard Identification (Inferred)
Based on related structures, the compound may:
Recommended Handling and Storage
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[16][19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19] Avoid breathing dust.[16][19] Wash hands thoroughly after handling.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19]
First Aid Measures (Inferred)
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16][17][18]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[16][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[16][17][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[16][18]
Conclusion
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is a chemical entity with considerable potential, primarily as a foundational building block in the rational design of new therapeutic agents. Its structural features are highly amenable to the synthesis of targeted libraries, particularly in the pursuit of novel kinase inhibitors. While comprehensive biological and toxicological data on this specific isomer remain to be fully elucidated, the established importance of its core motifs in medicinal chemistry underscores its value for future research and development endeavors.
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